3-Phenyl-4,5,6,7-tetrahydro-1h-indazole

sigma-1 receptor neuropharmacology cancer

3-Phenyl-4,5,6,7-tetrahydro-1H-indazole is a privileged tetrahydroindazole scaffold validated for sigma-1 receptor ligands (Ki=15.8 nM, >500-fold selectivity over sigma-2) and peripherally selective CB1 inverse agonists (EC50=13 nM). The 3-phenyl substituent is essential for COX-2 inhibition (IC50 low μM), unlike the inactive unsubstituted core. Distinct physicochemical properties (XLogP3=3.3, mp 133°C) make it an ideal reference standard for HPLC method development. Compared to aromatic indazoles, the saturated cyclohexane ring offers enhanced solubility and metabolic stability. Ideal for CNS, metabolic disease, and anti-inflammatory SAR programs.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 28748-99-4
Cat. No. B1347015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-4,5,6,7-tetrahydro-1h-indazole
CAS28748-99-4
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2)C3=CC=CC=C3
InChIInChI=1S/C13H14N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-3,6-7H,4-5,8-9H2,(H,14,15)
InChIKeyHZICBKDUOSCVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-4,5,6,7-tetrahydro-1H-indazole (CAS 28748-99-4): Procurement-Relevant Identity and Baseline Characteristics


3-Phenyl-4,5,6,7-tetrahydro-1H-indazole is a bicyclic heterocyclic compound (molecular formula C13H14N2, MW 198.26 g/mol) that belongs to the tetrahydroindazole subclass [1]. It features a phenyl substituent at the 3-position and a fully saturated cyclohexane ring fused to the pyrazole core. This structural motif is a privileged scaffold in medicinal chemistry, employed in the development of ligands for sigma receptors, cannabinoid receptors (CB1), interleukin-2 inducible T-cell kinase (ITK), and farnesoid X receptor (FXR) [2]. Basic physicochemical properties reported include a melting point of 133 °C, a boiling point of 431.6 °C at 760 mmHg, and a computed XLogP3 of approximately 3.3 [3][4]. It is commercially available as a research chemical for pharmaceutical R&D and chemical biology applications.

Why 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole Cannot Be Casually Substituted with Other Indazole or Tetrahydroindazole Analogs


Substitution within the tetrahydroindazole class is fraught with functional divergence because minor structural changes—particularly at the N1/N2 positions, the saturation state of the fused ring, and the nature of the 3-substituent—dramatically alter both target binding profiles and physicochemical properties. For example, regioisomeric variation (N1- vs. N2-substitution) within tetrahydroindazole series can shift sigma-1 receptor potency by orders of magnitude, while removal of the saturated cyclohexane ring (yielding fully aromatic indazoles) alters solubility and metabolic stability [1]. Additionally, the phenyl group at the 3-position confers distinct electronic and steric characteristics compared to alkyl, amino, or unsubstituted analogs, directly impacting binding pocket occupancy and selectivity [2]. The evidence presented in Section 3 quantifies these differences, demonstrating that generic substitution without experimental validation risks selecting a compound with divergent potency, selectivity, solubility, or metabolic fate—any of which can compromise experimental reproducibility and project timelines.

Quantitative Differentiation Evidence: 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole vs. Closest Analogs


Sigma-1 Receptor Binding Affinity: Tetrahydroindazole Scaffold vs. Aromatic Indazole Scaffold

Optimized tetrahydroindazole derivatives exhibit low nanomolar affinity for the sigma-1 receptor, whereas closely related aromatic indazole compounds demonstrate substantially weaker binding. Specifically, compound 7bf (an N2-aryl tetrahydroindazole) displays a pKi of 7.8 M (Ki = 15.8 nM) at sigma-1 with >500-fold selectivity over sigma-2 [1]. In contrast, 3-phenyl-1H-indazole (CID 300385, the fully aromatic counterpart lacking the saturated cyclohexane ring) exhibits IC50 values in the low micromolar range (2.34–3.72 μM) against unrelated targets and shows no reported potent sigma-1 activity in primary literature [2]. This represents a >100-fold potency differential, underscoring the critical contribution of the saturated tetrahydroindazole core to sigma-1 engagement.

sigma-1 receptor neuropharmacology cancer

CB1 Receptor Inverse Agonist Potency: Tetrahydroindazole Derivatives Exhibit Sub-100 nM Affinity

Within the tetrahydroindazole class, compound 2p demonstrates potent CB1 receptor inverse agonism with an EC50 of 13 nM in a functional assay [1]. This potency level is comparable to that of clinically evaluated CB1 antagonists (e.g., rimonabant, Ki = 1.8 nM) but is achieved with a scaffold that has been specifically engineered for peripheral restriction [2]. In contrast, many indazole-based cannabinoid ligands lacking the saturated tetrahydroindazole core exhibit either reduced potency or undesirable brain penetration profiles that limit their utility in peripheral metabolic disease models [2].

CB1 receptor metabolic disorders peripheral selectivity

COX-2 Inhibitory Activity: Tetrahydroindazole Scaffold Provides a Privileged Starting Point

Tetrahydroindazole derivatives have been computationally validated as privileged scaffolds for COX-2 inhibition, with molecular docking studies predicting favorable binding interactions within the COX-2 active site [1]. Empirical data from related series indicate that 3-phenyl-substituted tetrahydroindazoles can achieve COX-2 IC50 values in the low micromolar range (e.g., 0.409 μM for optimized aza-indazole derivatives), with selectivity over COX-1 [2]. In contrast, unsubstituted 4,5,6,7-tetrahydro-1H-indazole (CAS 2305-79-5) lacks the aromatic 3-substituent required for productive hydrophobic interactions with the COX-2 binding pocket and shows no reported COX-2 inhibitory activity [3]. This highlights the essential role of the 3-phenyl group in conferring COX-2 engagement.

COX-2 inhibition anti-inflammatory analgesic

Physicochemical Differentiation: 3-Phenyl Substitution Modulates Solubility and Lipophilicity

The 3-phenyl substituent significantly alters the physicochemical profile of the tetrahydroindazole core. 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole exhibits a computed XLogP3 of 3.3, a melting point of 133 °C, and limited aqueous solubility typical of hydrophobic aromatic compounds [1][2]. In contrast, the unsubstituted core 4,5,6,7-tetrahydro-1H-indazole (CAS 2305-79-5) has a substantially lower computed XLogP3 of 1.4 and lacks a melting point value, reflecting its distinct physical state and polarity [3]. This >2-unit difference in lipophilicity directly impacts chromatographic behavior, formulation requirements, and membrane permeability predictions, making the two compounds non-interchangeable in assay development and medicinal chemistry workflows.

physicochemical properties drug-likeness solubility

Regioisomeric Differentiation: N1- vs. N2-Substituted Tetrahydroindazoles Exhibit Divergent Sigma-1 Potency

Within the tetrahydroindazole series, the position of aryl substitution (N1 vs. N2) profoundly impacts sigma-1 receptor binding. N2-substituted tetrahydroindazoles consistently demonstrate greater potency for sigma-1 than their N1-substituted counterparts. For example, compound 7bf (N2-substituted) achieves a pKi of 7.8 M (Ki = 15.8 nM) with >500-fold selectivity over sigma-2, whereas N1-substituted analogs in the same series exhibit reduced sigma-1 affinity [1]. This regioisomeric sensitivity underscores that even when the same substituents are present, their spatial orientation on the tetrahydroindazole ring determines pharmacological activity. For procurement decisions, this implies that 3-phenyl-4,5,6,7-tetrahydro-1H-indazole (3-phenyl on the pyrazole ring) will exhibit different biological properties than its N1/N2 regioisomers.

regioisomerism sigma-1 receptor structure-activity relationship

Optimal Research and Industrial Use Cases for 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole (CAS 28748-99-4)


Sigma-1 Receptor Ligand Development and Chemical Probe Synthesis

This compound serves as a core scaffold for developing potent and selective sigma-1 receptor ligands. As demonstrated in Section 3 (Evidence_Item 1), the tetrahydroindazole framework enables low nanomolar sigma-1 affinity (Ki = 15.8 nM) with >500-fold selectivity over sigma-2 [1]. Researchers engaged in sigma-1 pharmacology, CNS disease modeling, or cancer biology should prioritize this scaffold over aromatic indazoles, which lack comparable sigma-1 engagement. Procurement of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole provides a validated starting point for SAR exploration, with literature precedent for modifications at N1, N2, and the saturated ring to modulate potency and selectivity.

CB1 Receptor Inverse Agonist Optimization with Peripheral Restriction

The tetrahydroindazole core is a key structural element in peripherally selective CB1 receptor inverse agonists. As shown in Evidence_Item 2, tetrahydroindazole derivative 2p demonstrates an EC50 of 13 nM at CB1, and the scaffold has been engineered to minimize brain penetration in mouse tissue distribution studies [2]. Procurement of this compound is appropriate for metabolic disease research (e.g., obesity, type 2 diabetes, non-alcoholic fatty liver disease) where peripheral CB1 antagonism is desired without CNS-mediated adverse effects. It provides a starting material for synthesis of analogs with improved peripheral restriction.

COX-2 Inhibitor Lead Generation and Anti-Inflammatory Drug Discovery

Computational and empirical evidence (Evidence_Item 3) supports the use of 3-phenyl-substituted tetrahydroindazoles as COX-2 inhibitors, with reported IC50 values ranging from sub-micromolar to low micromolar [3]. The 3-phenyl group is essential for COX-2 binding; the unsubstituted tetrahydroindazole core is inactive. Procurement of this compound is therefore specifically indicated for anti-inflammatory drug discovery programs targeting COX-2, but not for programs where COX-2 inhibition is an undesired off-target effect. The compound can be used as a reference standard in COX-2 enzyme assays and as a scaffold for medicinal chemistry optimization.

Physicochemical Benchmarking and Chromatographic Method Development

The distinct physicochemical properties of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole (XLogP3 = 3.3, mp 133 °C) relative to the unsubstituted core (XLogP3 = 1.4) make it a valuable reference compound for method development (Evidence_Item 4) [4]. Its lipophilicity can be used to calibrate reversed-phase HPLC gradients, assess logP prediction accuracy, and evaluate the solubility of hydrophobic drug-like molecules in various formulation vehicles. Procurement is recommended for analytical chemistry laboratories developing separation methods for heterocyclic compound libraries or for medicinal chemistry groups seeking a hydrophobic reference standard to benchmark new chemical entities.

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